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molecular formula C8H11BrN2 B1437685 5-bromo-N-isopropylpyridin-2-amine CAS No. 443339-43-3

5-bromo-N-isopropylpyridin-2-amine

Cat. No. B1437685
M. Wt: 215.09 g/mol
InChI Key: UMZUXTPLNJIIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383620B2

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (600 mg) in THF (10 mL) was added isopropylamine (5.30 mL) and the reaction heated at 65° C. for 16 h. After cooling to room temperature the mixture was poured into 2 M aqueous HCl (30 mL) and washed with dichloromethane (30 mL). The aqueous layer was made basic with sodium carbonate and the product extracted into dichloromethane (3×20 mL). The organic layers were dried (MgSO4) and reduced in vacuo to give (5-bromo-pyridin-2-yl)-isopropylamine as an off-white solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=N[C:5](Cl)=[N:6][CH:7]=1.[CH:9]([NH2:12])([CH3:11])[CH3:10].Cl.[CH2:14]1COCC1>>[Br:1][C:2]1[CH:3]=[CH:14][C:5]([NH:12][CH:9]([CH3:11])[CH3:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
5.3 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
WASH
Type
WASH
Details
washed with dichloromethane (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted into dichloromethane (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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